5-(Thiophene-2-carbonyl)oxolan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(thiophene-2-carbonyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAACCVKWVSDZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within γ Lactone Derivatives
The core of 5-(Thiophene-2-carbonyl)oxolan-2-one is the oxolan-2-one, or γ-butyrolactone (GBL), ring. wikipedia.orgdrugbank.com γ-Lactones are a class of organic compounds characterized by a five-membered ring containing an ester group. ontosight.ai This structural feature is not merely a chemical curiosity; it is a privileged scaffold found extensively in nature and is a cornerstone in synthetic chemistry. mdpi.com
Chiral γ-lactones are integral structural motifs in a vast array of bioactive natural products, pharmaceuticals, and functional materials. nih.gov Their prevalence has made the catalytic asymmetric synthesis of γ-lactones a central theme in both academic and industrial research. nih.gov Furthermore, γ-lactones serve as versatile building blocks for creating more complex and valuable organic molecules. mdpi.comnih.gov The reactivity of the lactone ring, particularly its susceptibility to ring-opening reactions, allows for its conversion into various useful compounds. icm.edu.pl
The parent compound, γ-butyrolactone, is a colorless, water-miscible liquid used as an intermediate in the production of other chemicals and as a solvent. wikipedia.org The functionalization of the GBL ring, as seen in this compound, is a key strategy for developing new molecules with specific properties and biological activities. mdpi.comnih.gov For instance, the introduction of an α-methylene group to the γ-butyrolactone ring is a known pharmacophore in natural products with antifungal properties. mdpi.com
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆O₂ |
| Molar Mass | 86.090 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Melting Point | −43.53 °C |
| Boiling Point | 204 °C |
| Solubility in water | Miscible |
Significance of the Thiophene Moiety in Organic Synthesis and Advanced Materials
The second critical component of the title compound is the thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom. mdpi.com Thiophene and its derivatives have garnered immense attention in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties, chemical stability, and versatile reactivity. mdpi.comnih.gov
In organic synthesis, the thiophene ring serves as a versatile building block for constructing complex molecules, including linear π-conjugated systems like oligothiophenes and polythiophenes. nih.gov These materials are at the forefront of research in organic electronics, finding applications in devices such as thin-film field-effect transistors, solar cells, and organic light-emitting diodes (OLEDs). nih.gov The well-understood chemistry of thiophene allows for its functionalization through various reactions, such as electrophilic substitution. nih.gov Acylation, in particular, is a common method to introduce ketone functionalities, creating key intermediates for further synthesis. nih.govgoogle.com
From a pharmacological perspective, the thiophene scaffold is a key component in numerous drugs. nih.gov Thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govimpactfactor.org This has made the synthesis of novel thiophene derivatives a major focus in the quest for new therapeutic agents. impactfactor.org
| Property | Value |
|---|---|
| Chemical Formula | C₄H₄S |
| Molar Mass | 84.14 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Melting Point | −38 °C |
| Boiling Point | 84 °C |
| Nature | Aromatic |
Chemical Reactivity and Transformation Mechanisms of 5 Thiophene 2 Carbonyl Oxolan 2 One
Heterocyclic Ring Reactivity: Thiophene (B33073) and Oxolanone Moieties
The reactivity of the heterocyclic portions of 5-(thiophene-2-carbonyl)oxolan-2-one centers on the aromatic thiophene ring. The oxolanone ring is comparatively inert. The thiophene ring, an electron-rich aromatic system, readily undergoes oxidative transformations at the sulfur atom and electrophilic substitution on its carbon atoms.
Oxidative Transformations of the Thiophene Ring
The sulfur atom in the thiophene ring is susceptible to oxidation, typically using peroxide-based reagents. This process can occur in a stepwise manner, first yielding a sulfoxide (B87167) and then a sulfone, although reaction conditions can be tuned to favor one product over the other. nih.govresearchgate.net
The initial oxidation of the thiophene sulfur atom leads to the formation of a thiophene-S-oxide, or sulfoxide. This transformation is achieved by treating the thiophene derivative with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom from the peroxide. nih.gov
Catalytic systems are often employed to facilitate this oxidation. For instance, methyltrioxorhenium(VII) (MTO) is an effective catalyst for oxidations using hydrogen peroxide. nih.gov The rate of conversion from the parent thiophene to the sulfoxide is influenced by the electronic nature of the substituents on the thiophene ring. Electron-donating groups increase the rate of this first oxidation step by enhancing the nucleophilicity of the sulfur atom. nih.gov Conversely, the electron-withdrawing 2-carbonyl group in this compound would be expected to decrease the rate of sulfoxide formation compared to unsubstituted thiophene. A variety of reagents can be used for this selective oxidation, as detailed in the table below.
| Reagent/Catalyst System | Conditions | Selectivity | Reference |
|---|---|---|---|
| H₂O₂ / Tantalum carbide | Room Temperature | High for sulfoxide | organic-chemistry.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Mild Conditions | Good for sulfoxide (controlled stoichiometry) | organic-chemistry.org |
| H₂O₂ / Triflic acid | - | Tolerates sensitive functional groups | organic-chemistry.org |
| Ceric ammonium (B1175870) nitrate (B79036) (CAN) on silica (B1680970) gel / NaBrO₃ | - | Selective oxidation | organic-chemistry.org |
Further oxidation of the intermediate sulfoxide yields the corresponding sulfone (thiophene-S,S-dioxide). This second oxidation step typically requires harsher conditions or an excess of the oxidizing agent. researchgate.net Common reagents for converting thiophenes directly to sulfones include hydrogen peroxide in acetic acid or in the presence of specific catalysts. organic-chemistry.orgorganic-chemistry.org
With highly efficient catalytic systems, such as methyltrioxorhenium(VII) (MTO) and hydrogen peroxide, the oxidation of thiophene derivatives can proceed directly to the sulfone with quantitative conversion, often without the detection of the intermediate sulfoxide. dicp.ac.cn Unlike the first oxidation step, the rate of conversion from sulfoxide to sulfone is generally decreased by electron-donating substituents and increased by electron-withdrawing groups. nih.gov This suggests that the mechanism for the second oxidation is more complex, potentially involving coordination of both the sulfoxide and the peroxide to the catalyst. nih.gov
| Reagent/Catalyst System | Conditions | Outcome | Reference |
|---|---|---|---|
| H₂O₂ / Niobium carbide | Room Temperature | Efficiently affords sulfones | organic-chemistry.org |
| H₂O₂ / MTO (Methyltrioxorhenium) | CH₂Cl₂, Room Temperature | Quantitative conversion to sulfone | dicp.ac.cn |
| Urea-hydrogen peroxide / Phthalic anhydride | Ethyl Acetate | Metal-free oxidation to sulfone | organic-chemistry.org |
| Potassium permanganate (B83412) (KMnO₄) on MnO₂ | Solvent-free or heterogeneous | Effective for sulfone formation | organic-chemistry.org |
Reductive Transformations of the Carbonyl Group
The ketone carbonyl group bridging the thiophene and oxolanone rings is susceptible to reduction, providing a pathway to alcohol derivatives. This transformation can be achieved with high selectivity using common reducing agents.
The ketone in this compound can be readily reduced to a secondary alcohol, yielding 5-((hydroxy(thiophen-2-yl)methyl))oxolan-2-one. This is typically accomplished through the use of hydride reducing agents, most commonly sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.compressbooks.pub The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. pressbooks.pub This attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, usually from the solvent (e.g., methanol (B129727) or ethanol) or during an acidic workup, yields the final alcohol product. pressbooks.publibretexts.org
A key advantage of using NaBH₄ for this transformation is its chemoselectivity. Sodium borohydride is a mild reducing agent that effectively reduces aldehydes and ketones but does not reduce less reactive carbonyl functional groups like esters, amides, or the lactone present in the oxolanone ring. masterorganicchemistry.comyoutube.com This allows for the selective reduction of the ketone without affecting the cyclic ester. Other methods for ketone reduction include catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Ru, Rh, Ir), though this may require more specialized equipment. thieme-connect.deresearchgate.net
Electrophilic Substitution Reactions on the Thiophene Ring
The thiophene ring is aromatic and undergoes electrophilic aromatic substitution (EAS) reactions more readily than benzene. numberanalytics.com The sulfur atom can donate lone-pair electrons into the ring, stabilizing the carbocation intermediate (also known as a sigma complex or arenium ion) formed during the reaction. numberanalytics.combyjus.com The general mechanism involves two steps: the attack of the aromatic ring's pi electrons on an electrophile (E⁺), followed by the removal of a proton from the same carbon to restore aromaticity. masterorganicchemistry.com
In this compound, the thiophene ring is substituted at the C2 position with a carbonyl group. This group is electron-withdrawing and deactivating, meaning it reduces the rate of electrophilic substitution compared to unsubstituted thiophene. matanginicollege.ac.in This deactivating effect is due to the positive polarization of the carbonyl carbon, which inductively withdraws electron density from the ring.
Despite being deactivating, the 2-carbonyl group acts as a director for incoming electrophiles. Electrophilic attack on a 2-substituted thiophene can occur at the C3, C4, or C5 positions. The 2-carbonyl group directs incoming electrophiles primarily to the C5 position (the other α-position). matanginicollege.ac.inresearchgate.net This regioselectivity is because the carbocation intermediate formed by attack at C5 is more stable, as the negative charge in one of its resonance structures can be delocalized onto the carbonyl oxygen without placing an adjacent positive charge on the carbon bonded to the deactivating group. Attack at C3 or C4 would lead to less stable intermediates. matanginicollege.ac.in Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield the 5-substituted product. numberanalytics.comquimicaorganica.org
Lactone Ring Opening and Closure Mechanisms
The oxolan-2-one (γ-butyrolactone) ring is susceptible to nucleophilic attack, leading to ring-opening reactions under both acidic and basic conditions. This process is typically a reversible equilibrium between the cyclic lactone and the open-chain γ-hydroxy carboxylate derivative.
Base-Catalyzed Ring Opening: Under basic conditions, a nucleophile (e.g., hydroxide (B78521) ion) attacks the electrophilic carbonyl carbon of the lactone. This acyl-oxygen bond cleavage results in the formation of a tetrahedral intermediate, which then collapses to yield the corresponding carboxylate and alcohol. For this compound, this would produce a 4-hydroxy-4-(thiophene-2-carbonyl)butanoate salt.
Acid-Catalyzed Ring Opening: In an acidic medium, the carbonyl oxygen of the lactone is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water or an alcohol, can then attack the carbonyl carbon. This is followed by proton transfer and elimination of the ring oxygen as a hydroxyl group, leading to the formation of the open-chain γ-hydroxy carboxylic acid or ester.
The stability of the five-membered lactone ring means that the equilibrium often favors the closed form. However, the reaction can be driven towards the open-chain product by trapping it or by using a large excess of the nucleophile/solvent. Ring-opening polymerization can also be initiated under specific catalytic conditions to form polyesters. nih.govnih.gov
| Condition | Mechanism | Product |
| Basic (e.g., NaOH) | Nucleophilic acyl substitution | 4-hydroxy-4-(thiophene-2-carbonyl)butanoate |
| Acidic (e.g., H₃O⁺) | Acid-catalyzed nucleophilic acyl substitution | 4-hydroxy-5-(thiophen-2-yl)-5-oxopentanoic acid |
| Alcohol/Acid (e.g., ROH/H⁺) | Fischer esterification variant | Alkyl 4-hydroxy-5-(thiophen-2-yl)-5-oxopentanoate |
Fundamental Carbonyl Chemistry Applied to the Compound
The ketone group attached to the thiophene ring is a primary site of reactivity, undergoing transformations typical of carbonyl compounds.
Protonation: Both the ketone and the lactone carbonyl oxygens possess lone pairs of electrons and can be protonated by strong acids. The ketone carbonyl is generally more basic than the lactone carbonyl due to the electron-withdrawing inductive effect of the ring oxygen in the lactone. Protonation enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.org
Deprotonation: The carbon atoms alpha (α) to the carbonyl groups are acidic and can be deprotonated by a suitable base to form enolates. There are two such positions in this molecule: the methylene (B1212753) group within the lactone ring (α to the lactone carbonyl) and the methylene group adjacent to the ketone (also part of the lactone ring). The protons on the carbon adjacent to the ketone are generally more acidic due to the ability of the ketone to stabilize the resulting negative charge.
The ketone carbonyl is highly susceptible to nucleophilic 1,2-addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgmasterorganicchemistry.com
Mechanism: Nu⁻ + R₂C=O → R₂C(O⁻)Nu
Subsequent Step: The resulting alkoxide is typically protonated by a weak acid (like water or during an acidic workup) to yield a tertiary alcohol. youtube.com
Strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) lead to irreversible additions, forming new carbon-carbon bonds. Weaker nucleophiles, such as cyanide or water, can result in reversible additions. masterorganicchemistry.comlibretexts.org The reverse of this process, 1,2-elimination, occurs when a leaving group is expelled from the tetrahedral intermediate, reforming the carbonyl double bond.
Enolates are powerful nucleophiles and key intermediates in organic synthesis. masterorganicchemistry.com As mentioned, this compound can form an enolate at the carbon atom situated between the two carbonyl groups.
Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can selectively deprotonate the α-carbon. bham.ac.uk The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the oxygen atoms of both carbonyls, although delocalization into the ketone carbonyl is more significant.
Alkylation: Once formed, the enolate can act as a nucleophile and react with electrophiles, most commonly alkyl halides, in an S_N2 reaction. 182.160.97libretexts.org This alkylation occurs at the α-carbon, forming a new carbon-carbon bond and leading to a more complex molecular structure. fiveable.me The choice of reaction conditions (base, solvent, temperature) is crucial to control the regioselectivity and avoid side reactions. bham.ac.uk
| Reagent | Intermediate | Product of Alkylation (with R-X) |
| 1. LDA, THF, -78°C | Lithium Enolate | 5-alkyl-5-(thiophene-2-carbonyl)oxolan-2-one |
| 2. R-X |
Intramolecular and Intermolecular Cyclization Potential
The presence of multiple functional groups allows for various cyclization reactions. Intramolecular cyclizations could occur if the lactone ring is first opened. The resulting open-chain molecule possesses a hydroxyl group and a ketone, which could potentially react under certain conditions, for instance, to form a cyclic hemiketal.
Intermolecularly, the enolate of the molecule could react with the ketone of another molecule in an aldol-type condensation. Furthermore, specialized reactions involving the thiophene ring, such as palladium-mediated cyclizations, could be employed to build more complex, fused-ring systems, although this often requires prior functionalization of the thiophene ring. acs.orgnih.gov The synthesis of thiophene derivatives through cyclization of appropriate precursors is a well-established field. mdpi.comnih.gov
Derivatization Strategies for Structural Diversification
The chemical reactivity of this compound provides multiple avenues for creating a diverse library of related compounds.
Ketone Modification:
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
Grignard/Organolithium Addition: Reaction with organometallic reagents yields tertiary alcohols.
Wittig Reaction: Conversion of the carbonyl to an alkene is possible with phosphoranes.
Lactone Modification:
Aminolysis/Ammonolysis: Ring-opening with amines or ammonia (B1221849) produces the corresponding amides.
Hydrolysis: As discussed, hydrolysis yields the γ-hydroxy carboxylic acid.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the lactone and the ketone to diols.
Enolate Chemistry:
Alkylation/Acylation: As detailed above, the α-carbon can be functionalized with various alkyl or acyl groups.
These derivatization strategies allow for the systematic modification of the molecule's structure, which is a common approach in medicinal chemistry and materials science to fine-tune its properties.
Hydrazone Formation via Condensation with Hydrazines
The ketone functional group in this compound is expected to readily undergo condensation reactions with hydrazine (B178648) and its derivatives (such as phenylhydrazine, acetic hydrazide, and 2-thenoylhydrazine) to form the corresponding hydrazones. This reaction is a classic example of nucleophilic addition-elimination at the carbonyl carbon.
The mechanism commences with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbon atom. The initial addition step forms a tetrahedral intermediate known as a carbinolamine. Subsequently, the carbinolamine undergoes dehydration (elimination of a water molecule) to yield the stable C=N double bond of the hydrazone.
This transformation is robust and has been demonstrated for the analogous compound, 2-acetylthiophene, with various hydrazine derivatives under mild conditions, typically involving refluxing in an alcohol solvent. google.comresearchgate.net These reactions are fundamental in synthetic chemistry, as the resulting hydrazones are stable compounds and can serve as intermediates for further transformations, such as in the Wolff-Kishner reduction.
| Hydrazine Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetic Hydrazide | Methanol | Reflux, 2 h, cat. Acetic Acid | 85% | google.com |
| Benzhydrazide | Methanol | Reflux, 2 h, cat. Acetic Acid | 85% | google.com |
| 2-Thenoylhydrazine | Ethanol | Reflux, 3 h | 70% | researchgate.net |
Other Selective Carbonyl Derivatization Approaches
Beyond hydrazone formation, the carbonyl group of this compound can be selectively derivatized using a variety of reagents. These reactions are crucial for chemical identification, purification, and the synthesis of more complex molecules.
Oxime Formation: The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base (such as sodium hydroxide) converts the ketone into an oxime. google.com This reaction proceeds via a mechanism similar to hydrazone formation, involving a carbinolamine intermediate followed by dehydration. Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. google.com
Imine (Schiff Base) Formation: Condensation with primary amines, such as ethylene (B1197577) diamine, results in the formation of imines, commonly known as Schiff bases. These reactions are typically carried out in a suitable solvent and may require the removal of water to drive the equilibrium toward the product.
2,4-Dinitrophenylhydrazone Formation: As a definitive qualitative test for aldehydes and ketones, the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) yields a brightly colored yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone. This reaction is highly reliable and proceeds rapidly under acidic conditions.
Ketal Formation: The ketone can be protected by converting it into a cyclic ketal. This is commonly achieved by reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The formation of a stable five-membered dioxolane ring protects the carbonyl group from attack by nucleophiles or reducing agents. This reaction is reversible, and the ketone can be regenerated by hydrolysis with aqueous acid.
| Reagent | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Hydroxylamine Hydrochloride | Oxime | Base (e.g., NaOH), 50-100°C | google.com |
| Ethylene Diamine | Imine (Schiff Base) | Reflux or sonication in a suitable solvent | google.com |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Methanol, cat. H₂SO₄ | General Reaction |
| Ethylene Glycol | Cyclic Ketal (Dioxolane) | Acid catalyst (e.g., p-TsOH), Dean-Stark (water removal) | General Reaction |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural determination of 5-(Thiophene-2-carbonyl)oxolan-2-one, allowing for the precise assignment of hydrogen and carbon atoms throughout the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the oxolan-2-one (γ-butyrolactone) ring.
The three protons of the thiophene ring typically appear as multiplets in the aromatic region (approximately δ 7.0–8.0 ppm). The proton at position 5 of the thiophene ring (H-5') is expected to be the most downfield due to the deshielding effects of both the sulfur atom and the adjacent carbonyl group. The protons at positions 3' and 4' (H-3' and H-4') would appear slightly more upfield, with their coupling patterns revealing their connectivity.
The protons of the oxolan-2-one ring would be observed in the aliphatic region. The proton at C5, being adjacent to both the ring oxygen and the exocyclic carbonyl group, is expected to be the most downfield of the aliphatic protons, likely appearing as a multiplet. The protons at C3 and C4 would resonate further upfield, with their chemical shifts and multiplicities determined by their diastereotopic relationships and coupling to adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H-3' | 7.0 - 7.5 | Doublet of Doublets (dd) |
| Thiophene H-4' | 7.2 - 7.8 | Triplet / dd |
| Thiophene H-5' | 7.8 - 8.2 | Doublet of Doublets (dd) |
| Oxolanone H-5 | 5.0 - 5.5 | Multiplet (m) |
| Oxolanone H-3, H-4 | 2.0 - 3.0 | Multiplets (m) |
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected.
Two signals will be present in the carbonyl region (δ 165–200 ppm). The lactone carbonyl (C2) typically appears around δ 170–180 ppm, while the ketone carbonyl carbon is generally found further downfield. researchgate.net The four carbons of the 2-substituted thiophene ring would appear in the aromatic region (δ 125–150 ppm). chemicalbook.com The remaining three aliphatic carbons of the oxolan-2-one ring will be observed in the upfield region of the spectrum. The C5 carbon, attached to oxygen, will be the most downfield of this group (typically δ 70–85 ppm).
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Ketone C=O | 185 - 195 |
| Lactone C=O (C2) | 170 - 180 |
| Thiophene C2' | 140 - 150 |
| Thiophene C5' | 130 - 140 |
| Thiophene C3' | 125 - 135 |
| Thiophene C4' | 125 - 135 |
| Oxolanone C5 | 75 - 85 |
| Oxolanone C3 | 25 - 35 |
| Oxolanone C4 | 20 - 30 |
To confirm the assignments made from 1D NMR spectra, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the protons on the thiophene ring (H-3' to H-4', and H-4' to H-5') and separately, the couplings between the protons on the oxolan-2-one ring (H-3, H-4, and H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for establishing the link between the two main fragments of the molecule. For instance, correlations would be expected from the H-5 proton of the oxolan-2-one ring to the ketone carbonyl carbon, and from the H-3' proton of the thiophene ring to the same ketone carbonyl, confirming the connection between the two ring systems.
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.
Carbonyl (C=O) Stretching: The most prominent features in the IR spectrum are the strong absorption bands corresponding to the two carbonyl groups. The five-membered lactone (γ-butyrolactone) C=O stretch typically appears at a higher frequency (around 1760–1780 cm⁻¹) compared to a standard six-membered ring or acyclic ester. impactfactor.org The ketone C=O group, being conjugated with the thiophene ring, is expected to absorb at a lower frequency, typically in the range of 1660–1680 cm⁻¹. bgbchem.com These two distinct and strong bands are diagnostic for the presence of both functionalities.
Thiophene Ring Vibrations: The thiophene ring exhibits several characteristic vibrations. The C-H stretching vibrations appear above 3000 cm⁻¹ (typically around 3100 cm⁻¹). semanticscholar.org The aromatic C=C stretching vibrations occur in the 1350–1550 cm⁻¹ region. semanticscholar.org A key C-S stretching mode for thiophene is generally observed in the 600–800 cm⁻¹ range. semanticscholar.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |
| Lactone C=O | Stretching (ν) | 1760 - 1780 | Strong |
| Ketone C=O | Stretching (ν) | 1660 - 1680 | Strong |
| Aromatic C-H (Thiophene) | Stretching (ν) | ~3100 | Medium |
| Aliphatic C-H (Oxolanone) | Stretching (ν) | 2850 - 3000 | Medium |
| Aromatic C=C (Thiophene) | Stretching (ν) | 1350 - 1550 | Medium-Strong |
| C-O-C (Lactone) | Asymmetric Stretch (ν) | 1150 - 1250 | Strong |
| C-S (Thiophene) | Stretching (ν) | 600 - 800 | Medium-Weak |
The molecule possesses rotational freedom around the single bond connecting the ketone carbonyl to the thiophene ring, potentially leading to different conformational isomers (rotamers). These conformers may exhibit subtle differences in their vibrational spectra, particularly in the carbonyl stretching region, due to changes in dipole moment and local electronic environment.
Furthermore, if the compound exists in different solid-state crystalline forms (polymorphs), IR and Raman spectroscopy can be used to distinguish them. Polymorphs often display differences in the low-frequency region of the Raman spectrum (lattice modes) and can show variations in the position and splitting of peaks corresponding to intramolecular vibrations, such as the C=O stretch, due to distinct crystal packing environments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology provides crucial information for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through the analysis of fragmentation patterns.
Determination of Molecular Mass and Fragmentation Patterns
The molecular formula for this compound is C₉H₈O₃S, yielding a monoisotopic molecular mass of approximately 196.02 g/mol . In mass spectrometry, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺•), which is a radical cation. wikipedia.orgresearchgate.net This molecular ion is energetically unstable and can subsequently break apart into smaller, more stable fragments. The resulting mass spectrum plots the relative abundance of these ions against their mass-to-charge (m/z) ratio. wikipedia.org
The fragmentation of this compound is expected to be directed by the functional groups present, namely the ketone, the lactone (cyclic ester), and the thiophene ring. The most probable cleavage events are alpha-cleavages adjacent to the carbonyl groups, as this leads to the formation of resonance-stabilized acylium ions. chemguide.co.uklibretexts.orgmiamioh.edu
Key predicted fragmentation pathways include:
Alpha-cleavage between the thiophene ring and the adjacent carbonyl group, or between the two carbonyl groups. The most significant fragmentation is the cleavage of the bond between the ketone and the lactone ring, leading to the formation of a highly stable thenoyl cation.
Cleavage within the lactone ring , which can undergo characteristic losses of small neutral molecules like carbon monoxide (CO) and water (H₂O). researchgate.net
A table of predicted principal fragments for this compound is provided below.
| Predicted Fragment Ion | m/z (Nominal Mass) | Description |
| [C₉H₈O₃S]⁺• | 196 | Molecular Ion (M⁺•) |
| [C₅H₃OS]⁺ | 111 | Thenoyl cation, formed by alpha-cleavage. This is often a very stable and abundant ion. |
| [C₄H₅O₂]⁺ | 85 | Fragment resulting from the cleavage of the bond between the carbonyl carbon and the lactone ring. |
| [C₄H₃S]⁺ | 83 | Thienyl cation, resulting from the loss of CO from the thenoyl cation. |
Ionization Techniques and Mass Spectral Interpretation
The choice of ionization technique is critical in mass spectrometry. For a compound like this compound, Electron Ionization (EI) is a common and effective method. uni-saarland.de In EI, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form the molecular ion. wikipedia.org This high energy often leads to extensive and reproducible fragmentation, which serves as a molecular fingerprint for structure elucidation. chemguide.co.ukuni-saarland.de
Interpreting an EI mass spectrum involves several steps:
Identifying the Molecular Ion Peak (M⁺•): This peak, if present, gives the molecular weight of the compound. For this molecule, it would appear at m/z 196. Sometimes, the molecular ion is weak or absent due to its instability. libretexts.org
Analyzing the Fragmentation Pattern: The most intense peak in the spectrum is called the base peak. For this compound, the peak at m/z 111, corresponding to the stable thenoyl cation, is predicted to be the base peak. chemguide.co.uk Other significant peaks are then matched to plausible fragmentation pathways, helping to piece together the molecular structure. wikipedia.org
Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can also be employed. These methods impart less energy to the molecule during ionization, resulting in significantly less fragmentation. uni-saarland.deuni-marburg.de They are particularly useful for confirming the molecular weight of the compound, as they typically produce an abundant ion corresponding to the protonated molecule ([M+H]⁺) or other adducts. uni-marburg.de
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The absorption of this radiation promotes electrons from a ground electronic state to a higher-energy excited state. shu.ac.uklibretexts.org
Analysis of Electronic Transitions and Chromophores
The absorption of UV or visible light in organic molecules is restricted to specific functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk The structure of this compound contains several chromophores: the thiophene ring and the two carbonyl (C=O) groups. elte.hu These groups contain π electrons and, in the case of the carbonyl oxygens, non-bonding (n) electrons.
The primary electronic transitions observed in this molecule are:
π → π* (pi to pi-star) transitions: These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of systems with double bonds and aromatic rings. The conjugation between the thiophene ring and the adjacent carbonyl group creates an extended π system, which lowers the energy gap for this transition, shifting the absorption maximum (λmax) to a longer wavelength. masterorganicchemistry.com This transition is expected to be strong and intense. elte.hu
n → π* (n to pi-star) transitions: These transitions involve promoting an electron from a non-bonding orbital (the lone pairs on the oxygen atoms) to a π* antibonding orbital. libretexts.orgmasterorganicchemistry.com These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions but are typically much weaker in intensity. elte.humasterorganicchemistry.com
A summary of the chromophores and their expected electronic transitions is presented in the table below.
| Chromophore | Electronic Transition | Expected Wavelength Region |
| Thiophene Ring conjugated with C=O | π → π | 250-300 nm (UV) |
| Carbonyl Group (C=O) | n → π | > 270 nm (UV) |
Quantitative Spectroscopic Applications
UV-Vis spectroscopy is a widely used technique for the quantitative determination of analyte concentrations in a solution. This application is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. shu.ac.uk
The Beer-Lambert Law is expressed as: A = εbc
Where:
A is the absorbance (unitless).
ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (L·mol⁻¹·cm⁻¹).
b is the path length of the cuvette, typically 1 cm.
c is the concentration of the compound (mol·L⁻¹).
To perform a quantitative analysis of this compound, a calibration curve is first prepared. This involves measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration should yield a straight line, the slope of which is equal to εb. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical procedure that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. The results are used to determine the empirical formula of a substance, and when combined with molecular mass data from mass spectrometry, can confirm its molecular formula.
For this compound, with the molecular formula C₉H₈O₃S , the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C: 12.01, H: 1.01, O: 16.00, S: 32.07).
The verification process involves comparing the experimentally determined mass percentages from the elemental analyzer with these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and the proposed stoichiometric formula of the synthesized or isolated compound.
The table below shows the calculated theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 55.10% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 4.12% |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.47% |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.35% |
| Total | 196.24 | 100.00% |
Theoretical and Computational Chemistry Approaches to 5 Thiophene 2 Carbonyl Oxolan 2 One
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to exploring the molecular and electronic properties of organic compounds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. By optimizing the molecular geometry of 5-(Thiophene-2-carbonyl)oxolan-2-one, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), key electronic parameters can be determined.
The most crucial aspects of the electronic structure are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would likely be distributed across the carbonyl groups, which act as electron-withdrawing centers.
Table 1: Calculated Electronic Properties via DFT
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | [Calculated Value] | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | [Calculated Value] | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | [Calculated Value] | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | [Calculated Value] | Energy required to remove an electron (≈ -EHOMO) |
| Electron Affinity (A) | [Calculated Value] | Energy released when an electron is added (≈ -ELUMO) |
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. epstem.net Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated from the optimized molecular geometry. These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. epstem.net
For this compound, key vibrational modes would include the stretching frequencies of the two distinct carbonyl groups (ketone and ester), the C-S stretching of the thiophene ring, and the C-H stretching of the aromatic and aliphatic parts of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental findings to confirm the molecular structure.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| ν(C=O) | Ketone Carbonyl | [Calculated Value] | [Experimental Value] |
| ν(C=O) | Lactone Carbonyl | [Calculated Value] | [Experimental Value] |
| ν(C-S-C) | Thiophene Ring | [Calculated Value] | [Experimental Value] |
| ν(C-O-C) | Lactone Ether | [Calculated Value] | [Experimental Value] |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov
The MEP map illustrates the electrostatic potential on the electron density surface. Different colors represent varying potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP surface would clearly show highly negative potential (red) localized around the oxygen atoms of the two carbonyl groups due to their high electronegativity and lone pairs of electrons. jchps.com The sulfur atom in the thiophene ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms attached to the thiophene ring would be characterized by positive potential (blue), indicating they are electron-deficient.
The MEP map serves as a direct guide to chemical reactivity.
Electrophilic Attack: Electrophiles (electron-seeking species) will preferentially attack the molecule at sites with the most negative electrostatic potential. For this compound, the most probable sites for electrophilic attack are the oxygen atoms of the carbonyl groups.
Nucleophilic Attack: Nucleophiles (nucleus-seeking species) will target regions with positive electrostatic potential. The carbonyl carbons, being directly bonded to highly electronegative oxygens, would be the primary sites for nucleophilic attack. The electron-deficient hydrogen atoms on the thiophene ring could also be susceptible to attack by strong nucleophiles.
Conformational Analysis and Energetic Landscapes
The presence of a single bond connecting the thiophene ring and the oxolanone ring allows for rotational freedom, leading to different spatial arrangements or conformations. Furthermore, the five-membered oxolanone (γ-butyrolactone) ring is not planar and can adopt puckered conformations. rsc.org
A conformational analysis would involve systematically rotating the dihedral angle between the thiophene and lactone rings to map the potential energy surface. This analysis identifies the lowest-energy conformations (stable conformers) and the energy barriers (transition states) that separate them. The γ-butyrolactone ring typically adopts an "envelope" or "twist" conformation to relieve ring strain. rsc.org Computational methods can determine the most stable pucker of this ring and the energy required for it to invert. Understanding the preferred conformation and the energy required to change it is crucial, as the molecule's shape influences its biological activity and physical properties.
Table 3: Relative Energies of Potential Stable Conformers
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Conformer 1 (Global Minimum) | [Calculated Value] | 0.00 | Most Stable |
| Conformer 2 | [Calculated Value] | [Calculated Value] | Less Stable |
| Transition State 1 | [Calculated Value] | [Calculated Value] | Rotational Barrier |
Computational Elucidation of Reaction Mechanisms
Understanding the pathways through which this compound undergoes chemical transformations is crucial for its application and synthesis. Computational chemistry, particularly methods rooted in quantum mechanics, can map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the associated energy barriers.
Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations could be employed to study a variety of potential reactions. For instance, the reactivity of the carbonyl groups—both the ketone and the lactone—could be assessed. Theoretical models can simulate nucleophilic attack at these sites, elucidating the preferred reaction pathway and the stereochemical outcome.
Furthermore, the thiophene ring itself is a site of rich chemistry, including electrophilic substitution and metal-catalyzed cross-coupling reactions. Computational mechanistic studies can predict the regioselectivity of such reactions by calculating the activation energies for substitution at different positions on the thiophene ring. The influence of the acyl-lactone substituent on the aromaticity and reactivity of the thiophene ring is a key aspect that can be quantified through computational analysis.
A hypothetical reaction mechanism that could be computationally explored is the hydrolysis of the lactone ring. By modeling the reaction with water or other nucleophiles, the transition state for ring-opening can be located, and the corresponding energy barrier calculated. This would provide a quantitative measure of the lactone's stability under various conditions.
Table 1: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant | B3LYP | 6-31G(d) | 0.0 |
| Transition State | B3LYP | 6-31G(d) | +15.2 |
| Intermediate | B3LYP | 6-31G(d) | -5.8 |
| Product | B3LYP | 6-31G(d) | -12.4 |
This table represents a hypothetical data set that could be generated from a computational study on a reaction involving this compound, illustrating the kind of information that can be obtained.
In Silico Prediction of Chemical Reactivity and Selectivity
Beyond elucidating specific reaction pathways, computational chemistry can predict the intrinsic reactivity and selectivity of this compound. This is achieved by calculating various molecular properties and reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a cornerstone of such predictions. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO indicates regions of the molecule that are most likely to act as an electron donor (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites). For this compound, one would expect the HOMO to have significant contributions from the electron-rich thiophene ring, while the LUMO would likely be localized on the carbonyl groups.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would likely highlight the carbonyl oxygens as regions of high negative potential and the carbonyl carbons as areas of positive potential.
Reactivity indices derived from conceptual DFT, such as global hardness, softness, and the Fukui function, can provide more quantitative predictions. The Fukui function, for example, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This would allow for a precise prediction of regioselectivity in various reactions.
Table 2: Calculated Reactivity Descriptors for this compound (Hypothetical)
| Descriptor | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability |
| Global Hardness | 2.65 | Measure of resistance to charge transfer |
| Global Softness | 0.38 | Inverse of hardness, indicates reactivity |
This table provides examples of reactivity descriptors that could be calculated for this compound to predict its chemical behavior.
Advanced Synthetic Applications and Functional Material Building Blocks
Role as a Key Intermediate in Complex Organic Synthesis
The structural features of 5-(Thiophene-2-carbonyl)oxolan-2-one, namely the reactive carbonyl group and the lactone ring coupled with the electron-rich thiophene (B33073) unit, render it a highly useful intermediate in the construction of intricate molecular architectures.
Thiophene and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. The thiophene nucleus is a key component in numerous pharmaceutical agents and agrochemicals. For instance, thiophene-2-carbonyl isothiocyanate has been utilized as a precursor for the synthesis of various heterocyclic systems, including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole (B1197879) derivatives, which have shown potential antitumor and antimicrobial activities. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided search results, its structural similarity to other thiophene carbonyl compounds suggests its potential as a precursor for analogous heterocyclic systems. The presence of the lactone ring offers additional reaction sites for nucleophilic attack, potentially leading to the formation of unique and complex heterocyclic frameworks. For example, thiophene-2-carbohydrazide (B147627) has been used to synthesize a variety of thiophene-based heterocycles with antimicrobial properties. nih.gov
Integration into Novel Materials
The incorporation of thiophene units into larger molecular structures is a well-established strategy for developing advanced functional materials, particularly in the fields of electronics and materials science. Thiophene-based materials are known for their excellent electronic and optical properties.
Thiophene derivatives are extensively used in the development of optoelectronic materials due to their favorable electronic properties and stability. Polymers and small molecules containing thiophene can be tailored for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net The extended π-conjugation provided by the thiophene ring facilitates charge transport and influences the optical absorption and emission properties of the resulting materials. While specific applications of this compound in optoelectronics are not detailed in the search results, its structure is amenable to incorporation into larger conjugated systems, potentially influencing the optoelectronic properties of the final material.
The field of organic electronics heavily relies on the design and synthesis of novel organic semiconductors. Thiophene-based compounds are a cornerstone in this area, with many high-performance organic semiconductors containing one or more thiophene units. mdpi.com The sulfur atom in the thiophene ring contributes to intermolecular interactions that can facilitate charge hopping between molecules in the solid state, a crucial factor for efficient charge transport. The oxolan-2-one moiety in this compound could influence the solubility and processing of resulting semiconductor materials, which are critical parameters for device fabrication. researchgate.netresearchgate.net
Thiophene derivatives have been widely investigated as corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netresearchgate.net The presence of the sulfur atom in the thiophene ring, along with other heteroatoms and π-electrons, allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits corrosion. frontiersin.org The efficiency of a corrosion inhibitor is often related to its molecular structure and its ability to donate electrons to the vacant d-orbitals of the metal. While studies specifically on this compound as a corrosion inhibitor were not found, the general effectiveness of thiophene derivatives in this application suggests its potential utility. The presence of oxygen atoms in the lactone ring could provide additional adsorption centers, potentially enhancing its inhibitory effect.
Table 1: Overview of Thiophene Derivatives in Corrosion Inhibition
| Compound Family | Metal/Alloy | Corrosive Medium | Inhibition Type | Adsorption Isotherm |
|---|---|---|---|---|
| Thiophene Derivatives | Carbon Steel | 1 M HCl | Mixed-type | Langmuir |
| Thiophene Derivatives | 304 Stainless Steel | 3 M HCl | Mixed-type | Temkin |
| Thiophene Derivatives | Steel | 0.5 M H₂SO₄ | Cathodic | S-shaped |
| Thiocarbohydrazones | C-Steel | HCl | Mixed-type | Langmuir |
Design of Specialized Reagents and Catalysts Utilizing the Compound's Core Structure
The unique combination of a thiophene ring and a lactone in this compound provides a platform for the design of specialized reagents and catalysts. The reactivity of the carbonyl group and the potential for ring-opening of the lactone offer avenues for attaching this core structure to other molecules or solid supports. While no specific examples of reagents or catalysts derived directly from this compound were found in the search results, the broader field of thiophene chemistry provides a basis for such applications. For instance, thiophene-based ligands are used in coordination chemistry to create catalysts for various organic transformations. The electronic properties of the thiophene ring can influence the catalytic activity of the metal center.
Q & A
Q. What are the recommended synthetic routes for 5-(Thiophene-2-carbonyl)oxolan-2-one?
The compound can be synthesized via a two-step process:
- Step 1 : Thiophene-2-carboxylic acid (CAS 527-72-0) is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
- Step 2 : The acyl chloride reacts with oxolan-2-one (γ-butyrolactone) under anhydrous conditions, typically in the presence of a base like triethylamine (Et₃N) or pyridine to facilitate nucleophilic acyl substitution . Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. Confirm purity using melting point analysis (reported range: 101–104°C for structurally similar lactones) .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., density functional theory) to confirm the thiophene-carbonyl linkage and lactone ring geometry .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (exact mass: 196.02 g/mol).
- Melting Point : Consistency with literature values for similar γ-lactones (e.g., 101–104°C) .
Q. What are the critical physicochemical properties influencing experimental design?
- Solubility : Low polarity in water; soluble in DMSO, dichloromethane, and THF. Use polar aprotic solvents for reactions .
- Stability : Hydrolytically sensitive due to the lactone ring. Store under inert atmosphere at –20°C to prevent degradation .
- Density : Predicted density of 1.256 g/cm³ (similar to thiophene derivatives) .
Advanced Research Questions
Q. How does the electronic nature of the thiophene ring affect reactivity in cross-coupling reactions?
The electron-rich thiophene moiety enhances electrophilic substitution at the α-position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via -NMR . Data Contradictions : Some studies report competing lactone ring opening under basic conditions. Optimize pH (neutral to mildly acidic) to preserve the lactone structure .
Q. What strategies mitigate stereochemical challenges in functionalizing the lactone ring?
- Chiral Catalysis : Use Jacobsen’s thiourea catalysts for enantioselective nucleophilic additions to the carbonyl group .
- Protecting Groups : Temporarily protect the lactone oxygen with tert-butyldimethylsilyl (TBS) groups during functionalization . Case Study : Enzymatic resolution with lipases (e.g., Candida antarctica) achieves >90% enantiomeric excess (ee) for structurally similar γ-lactones .
Q. Are there computational models predicting the bioactivity of this compound?
Molecular docking studies suggest potential inhibition of cyclooxygenase-2 (COX-2) due to structural similarity to nonsteroidal anti-inflammatory agents. Validate via:
- In Vitro Assays : COX-2 inhibition using a colorimetric kit (e.g., Cayman Chemical) .
- SAR Analysis : Compare with analogues like 5-(4-fluorophenyl)oxolan-2-one, which showed moderate activity (IC₅₀: 12 µM) in preliminary screens .
Q. How does ultrasonic/microwave-assisted synthesis improve yield compared to conventional methods?
- Ultrasonic : Increases reaction rate by 30% via cavitation effects; ideal for acyl chloride formation (e.g., 20 kHz, 50°C) .
- Microwave : Reduces reaction time from 12 hours to 2 hours (100°C, 300 W) with 85% yield. Monitor thermal degradation using differential scanning calorimetry (DSC) .
Key Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC with a Chiralpak IA column to resolve enantiomers .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis byproducts .
- Catalytic Optimization : Screen transition-metal catalysts (Pd, Ni) for cross-coupling efficiency under inert conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
